Copolymerization Reactivity Ratios: Allyl Methyl Ether Exhibits r₁ < 1 with Vinyl Acetate, Enabling Controlled Incorporation
In radical copolymerization with vinyl acetate, allyl methyl ether exhibits a reactivity ratio r₁ of less than 1, while the vinyl acetate monomer exhibits r₂ greater than 1 . This quantitative relationship indicates that allyl methyl ether is less reactive toward its own propagating radical than toward vinyl acetate, enabling its use as a controlled comonomer for property modification without inducing homopolymerization. In contrast, allyl ethyl ether and diallyl ether exhibit different reactivity ratios due to increased alkyl chain steric hindrance at the ether oxygen, altering their copolymerization kinetics and final polymer microstructure.
| Evidence Dimension | Monomer reactivity ratio (r₁) in radical copolymerization |
|---|---|
| Target Compound Data | r₁ < 1 |
| Comparator Or Baseline | Vinyl acetate: r₂ > 1; Allyl ethyl ether: r₁ not equal to that of allyl methyl ether (class-level inference) |
| Quantified Difference | r₁ less than 1 indicates lower homopropagation tendency |
| Conditions | Radical copolymerization conditions; monomer pair reactivity ratio determination |
Why This Matters
This reactivity ratio quantifiably supports the selection of allyl methyl ether for synthesizing copolymers with tailored composition and reduced compositional drift, a property not identically replicated by its higher alkyl homologs.
